molecular formula C14H14ClNO5 B13972677 5-(((3-Chloro-4-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

5-(((3-Chloro-4-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B13972677
M. Wt: 311.72 g/mol
InChI Key: SYGSUIHFSZSNEA-UHFFFAOYSA-N
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Description

5-(((3-Chloro-4-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group attached to a dioxane ring. The presence of both electron-donating and electron-withdrawing groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-Chloro-4-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 3-chloro-4-methoxyaniline with a suitable dioxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization, chromatography, and distillation are commonly used in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(((3-Chloro-4-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(((3-Chloro-4-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(((3-Chloro-4-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and methoxy groups in the molecule allows it to interact with various biological targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(((3-Chloro-4-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the dioxane ring with the chloro-methoxyphenyl group makes it a versatile molecule for various applications .

Properties

Molecular Formula

C14H14ClNO5

Molecular Weight

311.72 g/mol

IUPAC Name

5-[(3-chloro-4-methoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C14H14ClNO5/c1-14(2)20-12(17)9(13(18)21-14)7-16-8-4-5-11(19-3)10(15)6-8/h4-7,16H,1-3H3

InChI Key

SYGSUIHFSZSNEA-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC(=C(C=C2)OC)Cl)C(=O)O1)C

Origin of Product

United States

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